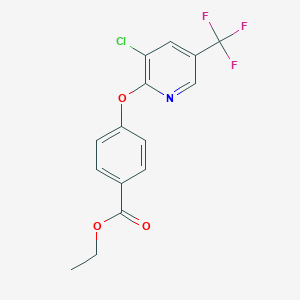

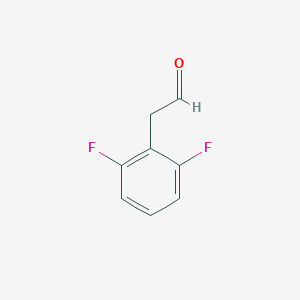

2-(2,6-Difluorophenyl)acetaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of acetals, including derivatives similar to 2-(2,6-Difluorophenyl)acetaldehyde, can be achieved through methods such as the treatment of aldehydes and ketones with trialkyl orthoformate in the presence of a catalytic amount of bismuth triflate or by using palladium(II) acetate in reactions with acetylenic aldehydes to form cyclic alkenyl ethers, showcasing the versatility and efficiency of these synthesis processes (Leonard et al., 2002); (Asao et al., 2002).

Molecular Structure Analysis

The molecular structure of acetals and their derivatives can be intricately analyzed through techniques such as 13C NMR, which has been used to understand the dual roles of catalysts in the synthesis of cyclic alkenyl ethers from acetylenic aldehydes (Asao et al., 2002).

Chemical Reactions and Properties

Acetals, including those related to 2-(2,6-Difluorophenyl)acetaldehyde, can undergo various chemical reactions, such as the conversion of carbonyl compounds to their corresponding 1,3-dioxolane using ethylene glycol catalyzed by Bi(OTf)3.4H2O, illustrating the compound's reactivity and the potential for creating diverse chemical structures (Leonard et al., 2002).

Physical Properties Analysis

The physical properties of acetals and related compounds, such as their stability and retention volumes during gas-liquid chromatographic analysis, play a crucial role in their identification and separation from similar compounds, highlighting the importance of understanding these properties for practical applications (Rao et al., 1967).

Chemical Properties Analysis

The chemical properties of 2-(2,6-Difluorophenyl)acetaldehyde and its derivatives, such as their reactivity towards the formation of cyclic acetals under specific conditions, underscore the compound's versatility in synthetic chemistry. The use of catalysts like vanadyl triflate for the atom-efficient acetal formation between aldehydes and diols at ambient temperature exemplifies the innovative approaches to enhancing the compound's utility in organic synthesis (Chen et al., 2005).

Aplicaciones Científicas De Investigación

Acetaldehyde-Mediated Carcinogenesis

Acetaldehyde, a related compound to 2-(2,6-Difluorophenyl)acetaldehyde, plays a significant role in DNA damage leading to carcinogenesis, particularly in squamous epithelium. The formation of DNA adducts, such as N2-ethylidene-2′-deoxyguanosine and N2-etheno-2′-deoxyguanosine, is central to this damage. These adducts are associated with DNA mutations, cross-links, and breaks, highlighting the importance of understanding acetaldehyde's effects on DNA for cancer research (Mizumoto et al., 2017).

Organic Synthesis and Catalysis

The PtCl2-catalyzed cyclization reaction of o-alkynylphenyl acetals, a process related to the synthesis and reactivity of acetaldehyde derivatives, produces 3-(alpha-alkoxyalkyl)benzofurans. This reaction highlights the utility of acetaldehyde derivatives in synthesizing complex organic molecules, offering pathways to novel benzofuran compounds (Nakamura et al., 2005).

Acetaldehyde in Alcoholic Fermentation

Acetaldehyde's kinetics during alcoholic fermentation by Saccharomyces cerevisiae is crucial for understanding ethanol production and its by-products. The study of acetaldehyde kinetics under various enological parameters provides insights into optimizing fermentation processes for improved ethanol yields and product quality (Jackowetz et al., 2011).

Environmental and Analytical Chemistry

Investigations into the chemical structures of laminar premixed flames fueled by acetaldehyde contribute to understanding combustion mechanisms and reducing air pollution. Such research is vital for developing strategies to minimize the environmental impact of combustion processes (Tao et al., 2017).

Catalytic Activity of Iron (III) Porphyrins

Studies on the catalytic activity of iron (III) porphyrins for protecting carbonyl groups showcase the potential of these catalysts in fine chemistry. The ability of metalloporphyrins to act as Lewis acid catalysts, facilitating the acetalization of benzaldehyde, underscores the importance of catalysis research in advancing synthetic methodologies (Ferreira et al., 2019).

Safety And Hazards

While specific safety and hazard information for 2-(2,6-Difluorophenyl)acetaldehyde is not available, it’s important to handle all chemical substances with appropriate safety measures. This includes using chemical impermeable gloves, ensuring adequate ventilation, and avoiding any sources of ignition .

Propiedades

IUPAC Name |

2-(2,6-difluorophenyl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,5H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFKLYVOJZKVQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627451 |

Source

|

| Record name | (2,6-Difluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Difluorophenyl)acetaldehyde | |

CAS RN |

109346-83-0 |

Source

|

| Record name | (2,6-Difluorophenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)

![N-{[3-(2H-Benzotriazol-2-yl)-2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl}-2-methylprop-2-enamide](/img/structure/B35194.png)